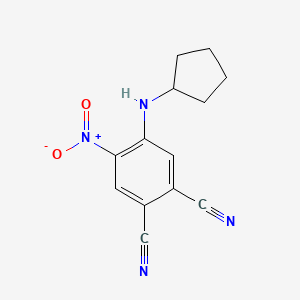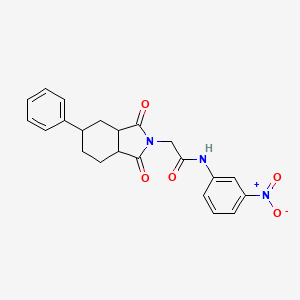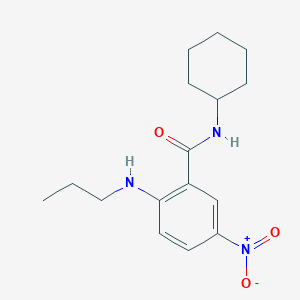
4-(cyclopentylamino)-5-nitrophthalonitrile
Overview
Description
4-(cyclopentylamino)-5-nitrophthalonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of phthalonitriles, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
4-(cyclopentylamino)-5-nitrophthalonitrile has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. Several research groups have synthesized and tested this compound against various cancer cell lines and have reported promising results. It has also been shown to inhibit the growth of several bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-(cyclopentylamino)-5-nitrophthalonitrile is not well understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(cyclopentylamino)-5-nitrophthalonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of several bacterial and fungal strains. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(cyclopentylamino)-5-nitrophthalonitrile in lab experiments is its relatively simple synthesis procedure. This compound can be synthesized under mild conditions and in good yield. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its effects on normal cells and tissues.
Future Directions
There are several future directions for research on 4-(cyclopentylamino)-5-nitrophthalonitrile. One direction is to elucidate the exact mechanism of action of this compound. This will help in the development of more potent analogs with improved activity and selectivity. Another direction is to study the toxicity profile of this compound and its effects on normal cells and tissues. This will help in the development of safer drugs based on this compound. Furthermore, the potential applications of this compound in other areas such as agriculture and environmental science can also be explored.
properties
IUPAC Name |
4-(cyclopentylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-7-9-5-12(16-11-3-1-2-4-11)13(17(18)19)6-10(9)8-15/h5-6,11,16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCUERMHLJJTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4177585.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4177591.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-N'-cyclohexylurea](/img/structure/B4177606.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-isopropylacetamide](/img/structure/B4177616.png)

![2-[(4-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4177638.png)
![5,8-dimethyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177644.png)
![2,6-di-tert-butyl-4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B4177650.png)
![N-(1-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B4177658.png)
![4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B4177666.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4177669.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4177681.png)
![N-(2,3-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177693.png)